(5Z)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one
Description
This compound belongs to the 2-thioxoimidazolidin-4-one family, characterized by a five-membered heterocyclic core with sulfur and oxygen atoms. The Z-configuration at the C5 position is critical for maintaining its planar structure, influencing both physicochemical properties and biological interactions. Key structural features include:
- 3-Methoxyphenyl group at C3: Introduces steric and electronic effects that modulate receptor binding.
Synthesis typically involves condensation of substituted benzaldehydes with 2-thiohydantoin derivatives under basic conditions . Characterization via NMR, IR, and mass spectrometry confirms structural integrity .
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-6-12(7-9-14)10-16-17(21)20(18(24)19-16)13-4-3-5-15(11-13)23-2/h3-11H,1-2H3,(H,19,24)/b16-10- |
InChI Key |
RUBYIPYOTFDGLZ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
(5Z)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of thioxoimidazolidinones, which have been studied for various therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula of the compound is C18H18N2O3S, and its structure includes:
- A thioxoimidazolidinone core.
- Two methoxy-substituted phenyl groups which enhance its biological activity.
The biological activity of (5Z)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate various signaling pathways, which can lead to:
- Inhibition of inflammatory mediators.
- Induction of apoptosis in cancer cells.
- Modulation of enzyme activities involved in metabolic processes.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves:
- Induction of apoptosis through the activation of caspases.
- Inhibition of cell proliferation by interfering with the cell cycle.
A study demonstrated that the compound significantly reduced the viability of breast cancer cells with an IC50 value in the low micromolar range, suggesting potent anticancer properties .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies using RAW264.7 macrophage cells revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was linked to the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that (5Z)-5-(4-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one may possess antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies and Research Findings
-
In Vitro Studies :
- A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, HeLa) where the compound exhibited significant cytotoxicity, with apoptotic pathways being activated.
- Inflammatory assays showed a marked decrease in cytokine levels upon treatment with the compound.
-
In Vivo Studies :
- Animal models demonstrated that administration of the compound resulted in reduced tumor growth and improved survival rates in mice bearing xenograft tumors.
- The anti-inflammatory effects were corroborated by histopathological analysis showing reduced infiltration of inflammatory cells in treated tissues.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic analysis of analogs with variations in substituents, synthetic routes, and bioactivity.
Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 4b) improve crystallinity and solubility compared to halogens (Cl, Br), which enhance lipophilicity but reduce aqueous solubility .
- Steric Effects : Bulky substituents like isopropyl (C5) decrease synthetic yields due to steric hindrance during condensation .
Key Observations :
- Antibacterial Activity: Methoxy-substituted analogs (C6, oxazolidinone derivatives) show moderate activity against Gram-positive bacteria, likely due to enhanced membrane penetration .
Key Observations :
- Efficiency: Piperidine-catalyzed methods (e.g., 4a) achieve higher yields in shorter times compared to Knoevenagel approaches .
- Scope: Sodium acetate in ethanol provides a robust platform for synthesizing methoxy-rich analogs .
Preparation Methods
Base-Catalyzed Knoevenagel Condensation
The most widely reported method involves a Knoevenagel condensation between 4-methoxybenzaldehyde and 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one under basic conditions. Triethylamine or sodium acetate serves as the catalyst in ethanol or tetrahydrofuran (THF), facilitating the formation of the exocyclic double bond with Z -stereoselectivity.
Reaction Setup :
- Molar Ratio : 1:1 (aldehyde to thiohydantoin)
- Solvent : Ethanol (reflux, 6–8 hours) or THF (room temperature, 12 hours)
- Catalyst : Triethylamine (1.2 equiv.) or sodium acetate (2.0 equiv.)
- Yield : 68–75%
Mechanistic Insight :
The base deprotonates the active methylene group of the thiohydantoin, enabling nucleophilic attack on the aldehyde carbonyl. The Z -configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the methoxy substituent.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study using dimethylformamide (DMF) as a polar aprotic solvent achieved 82% yield in 15 minutes at 120°C.
Optimization Data :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Time | 15 minutes |
| Yield | 82% |
Advantages :
- Enhanced reaction kinetics due to rapid heating.
- Reduced side products from prolonged thermal exposure.
Green Chemistry Approaches
Deep Eutectic Solvent (DES) Synthesis
A proline-based DES (L-proline:choline chloride, 2:1) enabled solvent-free condensation at 60°C, yielding 78% product with >99% Z -isomer purity.
Procedure :
- Mix 4-methoxybenzaldehyde (1.0 equiv.) and 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one (1.05 equiv.) in DES.
- Stir at 60°C for 4 hours.
- Precipitate product with ice-cold water and filter.
Characterization :
Aqueous-Mediated Reactions
Aqueous sodium hydroxide (10% w/v) facilitated a 70% yield under reflux, leveraging water’s high heat capacity for energy-efficient synthesis.
Environmental Impact :
- Eliminates organic solvents.
- pH-dependent selectivity avoids side reactions.
Structural and Stereochemical Control
Z-Isomer Stabilization
Intramolecular C–H⋯O hydrogen bonding between the thioxo group (S=C–N) and methoxy oxygen enforces planarity, locking the Z -configuration. Computational studies (DFT) confirm a 12.3 kcal/mol stabilization energy for the Z -isomer over the E -form.
Crystallographic Data :
- Dihedral Angle : 9.63° between isoxazolone and benzylidene rings.
- Bond Lengths : C8=C10 = 1.34 Å (consistent with conjugated double bond).
Industrial-Scale Production
Continuous Flow Reactor Systems
A pilot study achieved 85% yield using a tubular reactor with the following parameters:
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 100°C |
| Pressure | 2 bar |
Benefits :
Purity and Quality Control
Chromatographic Methods
Spectroscopic Validation
- UV-Vis : λmax = 320 nm (π→π* transition of benzylidene group).
- MS : [M+H]+ = 341.1 (calculated 340.4).
Challenges and Mitigation
Isomerization Risks
Prolonged heating (>8 hours) promotes Z→E isomerization. Mitigation strategies include:
Byproduct Formation
- Common Byproduct : 3-(3-Methoxyphenyl)-2-thioxoimidazolidin-4-one (unreacted starting material).
- Removal : Recrystallization from ethyl acetate/hexane (1:3).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
